Dhs-amp

Description

Dihydroxyacetone phosphate (DHAP), also referred to as DHS-AMP in certain biochemical contexts, is a critical intermediate in glycolysis and lipid metabolism. Structurally, it consists of a three-carbon backbone with a phosphate group and ketone functionality, enabling its role in energy production and biosynthesis . DHAP is enzymatically interconvertible with glyceraldehyde-3-phosphate (GAP) via triosephosphate isomerase, a key step in carbohydrate metabolism. Its quantification is essential for studies on metabolic disorders, enzymatic activity assays, and drug development targeting metabolic pathways. Commercial DHAP assay kits employ fluorometric or colorimetric methods to measure its concentration in biological samples, with detection limits as low as 0.1 µM .

Properties

CAS No. |

95327-19-8 |

|---|---|

Molecular Formula |

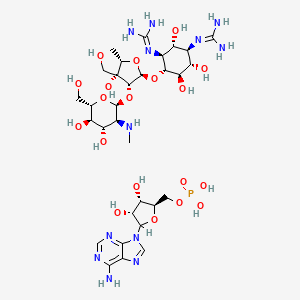

C31H55N12O19P |

Molecular Weight |

930.8 g/mol |

IUPAC Name |

[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H41N7O12.C10H14N5O7P/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;4-,6-,7-,10?/m01/s1 |

InChI Key |

XBRXZEJTZWTSKA-LYYCMFPXSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |

Synonyms |

adenylyl dihydrostreptomycin DHS-AMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare DHAP (DHS-AMP) with structurally and functionally related compounds, such as adenosine monophosphate (AMP), glyceraldehyde-3-phosphate (GAP), and 2-phosphoglycerate (2-PG).

Structural and Functional Comparison

Key Findings :

- DHAP and GAP are structural isomers but differ in reactivity due to their ketone vs. aldehyde groups. DHAP’s ketone group makes it less reactive in redox reactions compared to GAP .

- AMP, a nucleotide, serves distinct roles in energy transfer, contrasting with DHAP’s metabolic intermediary functions .

Analytical Method Performance

DHAP assays prioritize fluorometric detection due to its high sensitivity, whereas AMP is often quantified via HPLC for specificity in complex matrices . GAP and 2-PG require enzymatic coupling (e.g., NADH-linked assays) for accurate measurement, introducing higher variability (±15% vs. ±5% for DHAP fluorometry) .

Limitations and Interferences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.